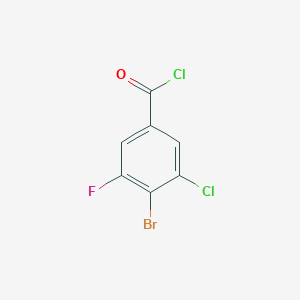

4-Bromo-3-chloro-5-fluorobenzoyl chloride

Description

Properties

IUPAC Name |

4-bromo-3-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-6-4(9)1-3(7(10)12)2-5(6)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCIRDFKZKVNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The general approach to synthesizing 4-Bromo-3-chloro-5-fluorobenzoyl chloride involves:

- Halogenation of aromatic precursors (benzaldehydes or benzoic acids) to introduce bromine, chlorine, and fluorine substituents at desired positions.

- Conversion of the halogenated benzoic acid or benzaldehyde to the benzoyl chloride via chlorination agents such as thionyl chloride or sulfuryl chloride.

- Use of catalysts such as ferric chloride (FeCl3) or composite catalysts (FeCl3 + ZnCl2) to enhance reaction efficiency and selectivity.

- Careful control of reaction temperature and stoichiometry to minimize side reactions and maximize yield.

Detailed Preparation Method from Patent Literature

A representative preparation method derived from a Chinese patent (CN109734581A) involves the following key steps:

| Step | Description | Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Starting with compound IV (halogenated intermediate), molten at 90-100°C | Add sodium hydroxide (1.5 eq), stir 1 hour at 90-100°C, then warm to 140-150°C | HPLC monitoring to ensure <30% starting material |

| 2 | Add isosorbide-5-nitrate-dioxane, reflux for 3 hours | Temperature controlled water bath at 120-130°C | HPLC confirms <1% starting material |

| 3 | Air-distillation to remove dioxane and water | - | Mixture of compound V* and 2,4-dichlorofluorobenzene obtained |

| 4 | Chlorination with sulfuryl chloride (1.3 eq) at 50°C, warmed to 70-80°C, stirred 2-3 hours | Slow addition of sulfuryl chloride, reaction under controlled temperature | Product this compound isolated with >99.5% GC purity |

| 5 | Vacuum distillation to separate product and recover solvent | 150-160°C distillation | Recovery rate of 2,4-dichlorofluorobenzene ~90% |

This process is scalable, with examples ranging from 100g to 800g scale batches, maintaining consistent purity and yield.

Catalytic Chlorination and Halogenation

- Catalysts: Ferric chloride (FeCl3) is commonly used as a chlorination catalyst in catalytic amounts, enhancing halogenation efficiency without requiring large stoichiometric quantities.

- Composite Catalysts: The combination of FeCl3 and ZnCl2 has been reported to improve hydrolysis and chlorination rates significantly, shortening reaction times and improving product quality.

- Reaction Conditions: Chlorination is typically performed between 50°C and 150°C, sometimes under reflux or controlled heating, with reaction times from 1 to 3 hours depending on scale.

Reaction Mechanism Insights

- The halogenation steps proceed via electrophilic aromatic substitution, where the aromatic ring is selectively halogenated at positions 3, 4, and 5 due to directing effects of existing substituents.

- The conversion to benzoyl chloride involves reaction of the corresponding acid or aldehyde with chlorinating agents like sulfuryl chloride or thionyl chloride, often catalyzed by FeCl3.

- The presence of multiple halogens influences the reactivity and selectivity; electron-withdrawing groups such as fluorine and chlorine increase the electrophilicity of the carbonyl carbon, facilitating acyl chloride formation.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | Halogenated benzaldehyde or benzoic acid derivatives | Purity >99% preferred |

| Catalyst | FeCl3 (catalytic amount), FeCl3 + ZnCl2 composite | Improves chlorination and hydrolysis efficiency |

| Chlorinating Agent | Sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) | 1.3 equivalents typical |

| Reaction Temperature | 50–150°C | Controlled to avoid side reactions |

| Reaction Time | 1–3 hours | Monitored by HPLC or GC |

| Purity of Final Product | >99.5% (GC) | High purity essential for downstream applications |

| Recovery of Solvent | ~90% | Recovered by vacuum distillation |

Research Findings and Industrial Relevance

- The described methods avoid the use of large amounts of Friedel-Crafts catalysts such as aluminum chloride, which are traditionally used but generate significant waste and require extensive purification.

- The use of catalytic amounts of FeCl3 and composite catalysts represents an environmentally friendlier and more cost-effective approach.

- The process is amenable to batch or continuous operation, under normal or controlled pressure, facilitating industrial scale-up.

- Analytical techniques such as HPLC and GC are critical for monitoring reaction progress and product purity, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Electrophilic Aromatic Substitution: Further halogenation or nitration can occur at the remaining positions on the benzene ring.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Electrophilic Aromatic Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical.

Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Polyhalogenated Derivatives: Resulting from further electrophilic aromatic substitution.

Alcohols: Produced from the reduction of the carbonyl group.

Scientific Research Applications

Chemistry

4-Bromo-3-chloro-5-fluorobenzoyl chloride is primarily used as an intermediate in the synthesis of complex organic molecules. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a valuable reagent in organic synthesis.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used in the development of drug candidates with enhanced pharmacological properties. |

| Organic Synthesis | Serves as a building block for synthesizing various organic compounds. |

| Material Science | Utilized in the production of polymers and agrochemicals. |

Biology

In biological research, this compound is employed in biochemical assays and protein modification studies. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, facilitating modifications that can alter biological activity.

| Biological Application | Description |

|---|---|

| Protein Modification | Used to study protein interactions and functions through selective labeling. |

| Biochemical Assays | Acts as a reagent for detecting specific biological molecules or pathways. |

Medicine

The compound plays a significant role in medicinal chemistry, particularly in the synthesis of potential drug candidates. The presence of halogen substituents can modulate pharmacokinetic properties such as metabolic stability and binding affinity.

| Medicinal Application | Description |

|---|---|

| Drug Development | Precursor for synthesizing anti-cancer and anti-fungal agents. |

| Pharmacological Studies | Investigated for its potential therapeutic effects against various diseases. |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer compounds that exhibited significant cytotoxicity against cancer cell lines. The halogen substitutions were found to enhance the selectivity and potency of these compounds.

Case Study 2: Protein Labeling

In another research project, this compound was utilized to label specific proteins within cellular systems, allowing researchers to track protein interactions and modifications in real-time. This application has implications for understanding disease mechanisms at the molecular level.

Mechanism of Action

The mechanism by which 4-Bromo-3-chloro-5-fluorobenzoyl chloride exerts its effects depends on the specific application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the carbonyl carbon being the primary site of attack by nucleophiles. The presence of electron-withdrawing halogens enhances the electrophilicity of the carbonyl carbon, facilitating these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogs

The following compounds are structurally related to 4-bromo-3-chloro-5-fluorobenzoyl chloride, differing in substituent type, position, or functional groups. Their properties and applications are compared below:

Reactivity and Stability

- However, steric bulk from CF₃ may hinder nucleophilic attack compared to the smaller F substituent in the target compound.

- Amino Substitution: The amino group in 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride () donates electron density via resonance, reducing electrophilicity and making it less reactive in acylations but useful in polymer crosslinking .

- Safety Profile : 4-Bromobenzoyl chloride () shares similar hazards (e.g., corrosive, releases HCl upon hydrolysis), but the trihalogenated target compound may exhibit higher toxicity due to cumulative halogen effects .

Thermal and Solubility Trends

- Melting/Boiling Points: Trihalogenated derivatives generally exhibit higher melting points than mono- or dihalogenated analogs due to increased molecular symmetry and intermolecular forces. For example, the trifluoromethyl analog () has a higher molar mass (321.91 g/mol) and likely higher boiling point than the target compound.

- Solubility : Fluorine and chlorine substituents enhance solubility in polar aprotic solvents (e.g., DCM, THF), while bromine and CF₃ groups increase lipophilicity, favoring organic phases .

Agrochemical Development

Analogous compounds like 3-bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride () are employed in herbicide synthesis, where the CF₃ group enhances membrane permeability in plant systems .

Limitations

- Synthetic Complexity : Multi-halogenation requires precise regioselective methods, increasing production costs.

- Data Gaps : Experimental data on the target compound’s thermal stability and solubility are absent in the provided evidence, necessitating further characterization.

Biological Activity

4-Bromo-3-chloro-5-fluorobenzoyl chloride is an acyl chloride that has garnered attention in synthetic organic chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with bromine at the 4-position, chlorine at the 3-position, and a fluorine atom at the 5-position. The presence of these halogen substituents enhances its lipophilicity and reactivity, making it a valuable intermediate in various chemical syntheses.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms can influence the compound's binding affinity to enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.

Antibacterial Activity

There is emerging evidence that compounds with similar halogenated structures can exhibit antibacterial properties. For instance, derivatives of benzoyl chlorides have been studied for their effectiveness against bacterial strains. The presence of halogens can enhance the compound's ability to penetrate bacterial cell walls and interfere with cellular processes.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study involved synthesizing derivatives of benzoyl chlorides and evaluating their biological activities. The results indicated that halogenated derivatives showed enhanced activity against both fungal and bacterial pathogens compared to their non-halogenated counterparts .

- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that the position and type of halogen substituents significantly affect the biological activity of benzoyl derivatives. For example, compounds with bromine at the para position exhibited higher antibacterial activity than those without halogens .

- Potential Applications in Drug Development : Given their reactivity, compounds like this compound are being explored as building blocks in drug discovery. Their ability to modify existing bioactive molecules could lead to the development of new therapeutic agents with improved efficacy and reduced resistance .

Q & A

Q. How does this compound serve as an intermediate in bioactive molecule synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.